N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide
Description
N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide is a bicyclic sulfonamide-acetamide hybrid compound. Its structure comprises a norbornane-derived bicyclo[2.2.1]heptane framework modified with an oxygen atom (oxa) at position 2 and a sulfonyl group attached to the nitrogen at position 5. The sulfonyl group bridges the bicyclic system to a para-methyl-substituted phenyl ring, which is further functionalized with an acetamide moiety. However, its pharmacological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-[4-methyl-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9-3-4-13(15-10(2)17)14(5-9)21(18,19)16-7-12-6-11(16)8-20-12/h3-5,11-12H,6-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZPMHDLSWLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on bicyclic frameworks, substituent patterns, and functional groups. Below is a systematic comparison derived from the evidence:
Bicyclic Core Variations
- Target Compound : Features a 2-oxa-5-azabicyclo[2.2.1]heptane core. The oxygen and nitrogen atoms introduce polarity, while the bicyclo[2.2.1] system confers conformational rigidity .
- Camphor Derivatives (): Compounds like (E)-1,7,7-trimethyl-N-(4-methyl-2-((5-methyl-2-(((E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenyl)tellanyl)phenyl)bicyclo[3.1.1]heptan-6-imine (D) utilize bicyclo[3.1.1] or [2.2.1] systems but incorporate tellurium and imine groups instead of sulfonamides. These substitutions reduce polarity and alter reactivity .
- Beta-Lactam Antibiotics (): Compounds such as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (m) employ a bicyclo[3.2.0] system with a sulfur atom (thia) and beta-lactam ring. These structural differences underpin antibiotic activity, contrasting with the target compound’s sulfonamide-acetamide design .
Functional Group Analysis
Substituent Effects
- Para-Methyl Phenyl Group: The target compound’s para-methyl group may enhance metabolic stability compared to unsubstituted phenyl analogs (e.g., ’s compound f lacks methyl groups on the phenoxy moiety) .
- Sulfonyl vs. Phenoxy: The sulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to phenoxy groups in compounds like N-[(S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) .
Biological Activity
N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on the available literature.
Structural Overview
The compound features a bicyclic structure that includes a 2-oxa-5-azabicyclo[2.2.1]heptane moiety, which contributes to its distinctive chemical behavior and biological activity. The sulfonamide group is known for enhancing solubility and bioavailability in drug development.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Bicyclic Core : The bicyclic framework is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : Introduction of the sulfonamide group is achieved via sulfonyl chloride reactions with amine derivatives.
- Acetylation : The final step involves acetylation to form the acetamide derivative.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. A comparative analysis of various derivatives showed promising cytotoxic effects against cancer cell lines, particularly HEPG2 (human liver cancer cells).
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| 3c | 3.74 | Most active derivative |
| 7 | 4.31 | Comparable to standard drugs |
| 12 | 3.92 | Significant antitumor activity |
These compounds were evaluated against traditional anticancer drugs such as 5-fluorouracil and doxorubicin, demonstrating superior efficacy at lower concentrations .
The mechanism by which these compounds exert their antitumor effects involves:
- Inhibition of Protein Kinases : The compounds show preferential binding affinity for receptor tyrosine kinases, particularly c-Kit and PDGFR, which are crucial in tumor growth and proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Safety Profile
Toxicological assessments indicate that the tested derivatives have a moderate safety margin, with minimal biochemical alterations observed in serum parameters such as liver enzymes (ALT, AST) and lipid profiles, suggesting low systemic toxicity .
Case Studies
In a notable case study involving a series of synthesized derivatives based on the bicyclic structure, researchers reported varying degrees of antifungal activity against Candida species, indicating a broader spectrum of biological activity beyond antitumor effects . The study utilized standard antifungal agents for comparison and demonstrated that certain derivatives exhibited enhanced efficacy.
Q & A
Q. Experimental Design :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (toluene vs. dioxane), and catalyst (e.g., DMAP) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 7 h to 1 h) while maintaining yield .
Case Study : In analogous sulfonamide syntheses, refluxing in toluene:water (8:2) with NaN₃ improved azide intermediate yields by 20% .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Q. Root Causes :
- Conformational Flexibility : The bicyclo[2.2.1]heptane system may exhibit chair-boat transitions, altering proton environments .
- Intermolecular Interactions : Hydrogen bonding (e.g., C–H⋯O) can split signals .
Methodology : - Variable-Temperature NMR : Analyze signal coalescence at elevated temperatures to identify dynamic processes .
- X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase NMR data .
Advanced: What strategies are effective for evaluating the compound’s biological activity in vitro?
Q. Pharmacological Assays :
- Target Binding : Use fluorescence polarization or SPR to measure affinity for enzymes/receptors (e.g., cyclooxygenase or GABA receptors) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing IC₅₀ values to reference drugs .
Data Validation : - Positive Controls : Include structurally similar bioactive compounds (e.g., N-[4-(piperazinylsulfonyl)phenyl]acetamide) .
- Dose-Response Curves : Ensure linearity in the 1–100 µM range .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity results?
Case Example : If DFT calculations predict high binding affinity but in vitro assays show low activity:
- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., water) .
- Metabolite Interference : Test stability in assay media (e.g., plasma esterase degradation) .
- Orthogonal Assays : Validate using a functional assay (e.g., patch-clamp for ion channel targets) .
Advanced: What synthetic routes minimize byproducts during sulfonylation of the bicycloheptane core?
Q. Byproduct Mitigation :
- Protecting Groups : Temporarily block reactive amines (e.g., with Boc groups) before sulfonylation .
- Stepwise Sulfonylation : Use substoichiometric sulfonyl chloride (1.1 eq) and quench excess reagent with ice .
Yield Improvement : - Catalytic Bases : Add triethylamine (2 eq) to scavenge HCl and drive the reaction .
Advanced: How to design stability studies for this compound under physiological conditions?
Q. Protocol :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 h, analyzing degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Key Parameters : - Half-Life Calculation : Use first-order kinetics for degradation rates .
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Key Applications | Limitations | References |
|---|---|---|---|
| ¹H NMR | Proton environment mapping | Overlapping signals in bicyclic core | |
| X-ray Crystallography | Absolute configuration determination | Requires high-quality crystals | |
| HRMS | Molecular ion confirmation | Insensitive to stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
